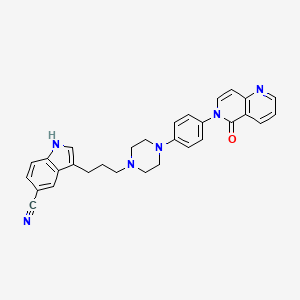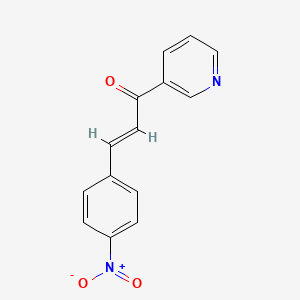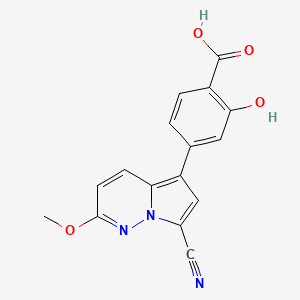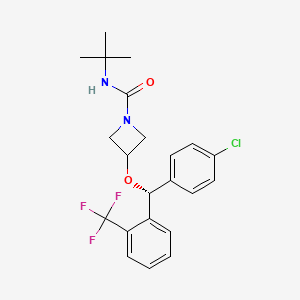![molecular formula C26H32N4O5 B10832992 N-[(2S)-3-[4-[5-(2-cyclopentylpyridin-4-yl)-1,2,4-oxadiazol-3-yl]-2-ethyl-6-methylphenoxy]-2-hydroxypropyl]-2-hydroxyacetamide](/img/structure/B10832992.png)
N-[(2S)-3-[4-[5-(2-cyclopentylpyridin-4-yl)-1,2,4-oxadiazol-3-yl]-2-ethyl-6-methylphenoxy]-2-hydroxypropyl]-2-hydroxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BDBM50080559 is a chemical compound known for its activity as an agonist at the human recombinant sphingosine 1-phosphate receptor 3 (S1P3). This compound has been studied for its potential therapeutic applications due to its ability to modulate the S1P3 receptor, which plays a role in various physiological processes .
Preparation Methods
The synthesis of BDBM50080559 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are typically proprietary and may be found in patent literature. Industrial production methods for such compounds often involve optimization of these synthetic routes to ensure high yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
BDBM50080559 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: It is used as a tool compound to study the S1P3 receptor and its role in cellular signaling pathways.
Biology: It helps in understanding the physiological and pathological roles of the S1P3 receptor in various biological processes.
Medicine: It has potential therapeutic applications in treating diseases related to the dysregulation of the S1P3 receptor, such as multiple sclerosis and cardiovascular diseases.
Industry: It may be used in the development of new drugs targeting the S1P3 receptor.
Mechanism of Action
BDBM50080559 exerts its effects by binding to the sphingosine 1-phosphate receptor 3 (S1P3). This binding activates the receptor, leading to the initiation of various intracellular signaling pathways. These pathways are involved in regulating processes such as cell proliferation, migration, and survival. The specific molecular targets and pathways involved in these effects are still under investigation .
Comparison with Similar Compounds
BDBM50080559 is unique in its high affinity and selectivity for the S1P3 receptor compared to other similar compounds. Some similar compounds include:
Fingolimod: Another S1P receptor modulator used in the treatment of multiple sclerosis.
Siponimod: A selective modulator of S1P receptors used for treating relapsing forms of multiple sclerosis.
Ozanimod: A selective modulator of S1P receptors used for treating relapsing multiple sclerosis and ulcerative colitis.
BDBM50080559 stands out due to its specific activity at the S1P3 receptor, making it a valuable tool for studying this receptor’s role in various physiological and pathological processes .
Properties
Molecular Formula |
C26H32N4O5 |
|---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
N-[(2S)-3-[4-[5-(2-cyclopentylpyridin-4-yl)-1,2,4-oxadiazol-3-yl]-2-ethyl-6-methylphenoxy]-2-hydroxypropyl]-2-hydroxyacetamide |
InChI |
InChI=1S/C26H32N4O5/c1-3-17-11-20(10-16(2)24(17)34-15-21(32)13-28-23(33)14-31)25-29-26(35-30-25)19-8-9-27-22(12-19)18-6-4-5-7-18/h8-12,18,21,31-32H,3-7,13-15H2,1-2H3,(H,28,33)/t21-/m0/s1 |
InChI Key |
XRJPXSNXMMSPIZ-NRFANRHFSA-N |
Isomeric SMILES |
CCC1=C(C(=CC(=C1)C2=NOC(=N2)C3=CC(=NC=C3)C4CCCC4)C)OC[C@H](CNC(=O)CO)O |
Canonical SMILES |
CCC1=C(C(=CC(=C1)C2=NOC(=N2)C3=CC(=NC=C3)C4CCCC4)C)OCC(CNC(=O)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(2,5-Difluorophenyl)-5-(2-methylsulfonyl-2,7-diazaspiro[4.4]nonan-7-yl)oxan-3-amine](/img/structure/B10832934.png)



![1-[4-[[4,4,4-Trifluoro-1-[2-methyl-4-(4,5,6,7-tetrahydroindazol-2-yl)phenyl]butyl]amino]benzoyl]piperidine-3-carboxylic acid](/img/structure/B10832956.png)


![1-[4-[[1-[4-(5-Chloropyrimidin-2-yl)-2-methylphenyl]-4,4,4-trifluorobutyl]amino]benzoyl]piperidine-3-carboxylic acid](/img/structure/B10832973.png)
![6-Hydroxy-3-iodo-1-methyl-2-[3-[[2-oxo-2-(4-thiophen-3-ylanilino)acetyl]amino]phenyl]indole-5-carboxylic acid](/img/structure/B10832986.png)

![5-[3-[6-(cyclohexylamino)pyrazin-2-yl]-1H-indol-5-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B10832998.png)
